REACTION_SMILES
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[Br:1][CH2:2][CH2:3][N:4]1[C:5](=[O:14])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[C:12]1=[O:13].[P:15]([O:16][CH2:17][CH3:18])([O:19][CH2:20][CH3:21])[O:22][CH2:23][CH3:24]>>[CH2:2]([CH2:3][N:4]1[C:5](=[O:14])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[C:12]1=[O:13])[P:15]([O:16][CH2:17][CH3:18])([O:19][CH2:20][CH3:21])=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(OCC)OCC
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Name
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Type
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product
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Smiles
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CCOP(=O)(CCN1C(=O)c2ccccc2C1=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |